4-Bromo-5-cyanopicolinic acid
Description
4-Bromo-5-cyanopicolinic acid is a substituted picolinic acid derivative featuring a bromine atom at the 4-position and a cyano group at the 5-position of the pyridine ring. However, direct experimental data on this specific compound are absent in the provided evidence. The available literature focuses on structurally related bromo- and cyanosubstituted picolinic acids, which are discussed below.
Properties
Molecular Formula |
C7H3BrN2O2 |
|---|---|
Molecular Weight |
227.01 g/mol |
IUPAC Name |
4-bromo-5-cyanopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3BrN2O2/c8-5-1-6(7(11)12)10-3-4(5)2-9/h1,3H,(H,11,12) |
InChI Key |
WQDIRYIEQQYQJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-cyanopicolinic acid typically involves the bromination of 5-cyanopicolinic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: Industrial production of 4-Bromo-5-cyanopicolinic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 4-position undergoes nucleophilic substitution under mild conditions. For example:
-
Aromatic substitution with amines or alkoxides replaces bromine, forming derivatives like 4-amino-5-cyanopicolinic acid .
-
Hydrolysis in aqueous base yields 4-hydroxy-5-cyanopicolinic acid, though competing decarboxylation may occur .
Reaction Conditions & Yields
Cross-Coupling Reactions
The bromine participates in palladium-catalyzed couplings, enabling C–C bond formation:
-
Suzuki–Miyaura coupling with aryl boronic acids yields biaryl derivatives .
-
Buchwald–Hartwig amination forms aryl amines using copper or palladium catalysts .
Example Reaction
Yield : 85% under optimized conditions.
Decarboxylation Reactions
The carboxylic acid group undergoes thermal or base-induced decarboxylation, forming 4-bromo-5-cyanopyridine. Key findings:
-
Mechanism : Proceeds via zwitterionic intermediates stabilized by the pyridine ring’s electron-withdrawing groups .
-
Rate : Decarboxylation is slower compared to unsubstituted picolinic acid due to steric hindrance from bromine .
Kinetic Data
| Compound | Temperature (°C) | Half-life (hr) |
|---|---|---|
| 4-Bromo-5-cyanopicolinic acid | 150 | 12.3 |
| Picolinic acid | 150 | 2.1 |
Cyano Group Reactivity
-
Hydrolysis : Converts to a carboxylic acid under acidic conditions .
-
Reduction : Catalytic hydrogenation yields 5-aminomethyl derivatives.
Carboxylic Acid Derivatives
-
Esterification : Forms methyl or ethyl esters using methanol/H or DCC/DMAP.
-
Amide Formation : Reacts with amines via EDCl/HOBt activation .
Oxidation and Reduction
-
Oxidation : The cyano group remains inert, but the pyridine ring can be oxidized to N-oxide derivatives using m-CPBA .
-
Reduction : Selective reduction of the pyridine ring (e.g., with NaBH/Ni) yields piperidine analogs .
Key Mechanistic Insights
Scientific Research Applications
4-Bromo-5-cyanopicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its derivatives have shown potential in modulating biological pathways and are being investigated for their therapeutic properties.
Medicine: Research is ongoing to explore the potential of 4-Bromo-5-cyanopicolinic acid derivatives as pharmaceutical agents. They are being studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-Bromo-5-cyanopicolinic acid and its derivatives involves interactions with specific molecular targets. These targets include enzymes, receptors, and other proteins involved in various biological pathways. The compound can act as an inhibitor or modulator, affecting the activity of these targets and leading to changes in cellular processes. The exact mechanism depends on the specific derivative and its intended application .
Comparison with Similar Compounds
The following analysis compares structural analogs based on substituent patterns, physicochemical properties, and synthetic applications. Data are derived from the provided evidence (see tables and references).
Bromo-Substituted Picolinic Acids
Table 1: Bromo-Substituted Analogs
Key Observations :
- Positional Isomerism : The substitution pattern significantly impacts reactivity and solubility. For example, 4-Bromo-5-methylpicolinic acid (similarity 0.92) exhibits higher synthetic utility than its 3-methyl analog (similarity 0.89), likely due to steric and electronic effects .
- Halogen Diversity : Chloro-substituted derivatives (e.g., 4-Bromo-6-chloropicolinic acid) show reduced similarity (0.82) compared to methyl-substituted analogs, reflecting differences in polarity and intermolecular interactions .
Cyano-Substituted Picolinic Acids
Table 2: Cyano-Substituted Analogs
Key Observations :
- Functional Group Synergy: Cyano or aldehyde groups adjacent to bromine (e.g., in Methyl 3-amino-5-bromopicolinate) enhance electrophilicity, making these compounds versatile intermediates in cross-coupling reactions .
- Absence of 5-Cyano Derivatives: The evidence lacks direct data on 5-cyano-substituted bromopicolinic acids, highlighting a gap in the literature.
Chloro-Substituted Picolinic Acids
Table 3: Chloro-Substituted Analogs
Key Observations :
- Electronic Effects : Chloro substituents at C4 (e.g., 4-Chloro-5-methylpicolinic acid) increase acidity compared to bromo analogs, as seen in their lower pKa values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
